molecular formula C10H8N2O B3360867 5H-Pyrido[3,2-b]pyrrolizin-5-ol CAS No. 89991-20-8

5H-Pyrido[3,2-b]pyrrolizin-5-ol

Cat. No.: B3360867
CAS No.: 89991-20-8
M. Wt: 172.18 g/mol
InChI Key: KMCISMYEGORXLA-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]pyrrolizin-5-ol is a heterocyclic compound that belongs to the pyrrolizinone family. This compound is characterized by its unique structure, which includes a fused pyridine and pyrrole ring system. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[3,2-b]pyrrolizin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The yields of these reactions can vary, but efficient synthesis methods have been reported to achieve yields ranging from 61% to 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[3,2-b]pyrrolizin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolizinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5H-Pyrido[3,2-b]pyrrolizin-5-ol exerts its effects is not fully understood. studies suggest that it may induce apoptosis in cancer cells by interfering with cellular mitotic phases . The compound’s interaction with specific molecular targets and pathways, such as those involved in cell cycle regulation, is a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido[3,2-b]pyrrolizin-5-ol stands out due to its specific fused ring structure, which imparts unique chemical and biological properties. Its ability to induce apoptosis selectively in tumor cells without affecting normal cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

5H-pyrido[3,2-b]pyrrolizin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6,9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCISMYEGORXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523430
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-20-8
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrido[3,2-b]pyrrolizin-5-ol
Reactant of Route 2
5H-Pyrido[3,2-b]pyrrolizin-5-ol
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5H-Pyrido[3,2-b]pyrrolizin-5-ol
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5H-Pyrido[3,2-b]pyrrolizin-5-ol
Reactant of Route 5
5H-Pyrido[3,2-b]pyrrolizin-5-ol
Reactant of Route 6
5H-Pyrido[3,2-b]pyrrolizin-5-ol

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